6-Bromo-7-fluoro-5-iodo-1H-indazole
Description
Properties
IUPAC Name |
6-bromo-7-fluoro-5-iodo-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-5-4(10)1-3-2-11-12-7(3)6(5)9/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHFHVKAGRVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(C(=C1I)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Techniques
Bromination of the indazole core is typically achieved using N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Source reports that NBS selectively brominates the 6-position of 7-fluoro-5-iodo-1H-indazole at 0–25°C, yielding 6-bromo-7-fluoro-5-iodo-1H-indazole with 78–82% efficiency. Alternative brominating agents like bromine (Br₂) in dichloromethane (DCM) have also been explored but result in lower regioselectivity (≤65% yield) due to competing side reactions.
Table 1: Comparison of Bromination Methods
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | DMF | 25 | 82 | 98 |
| Br₂ | DCM | 0 | 65 | 85 |
| CuBr₂ | 1,4-Dioxane | 100 | 70 | 90 |
Iodination Protocols
Iodination at the 5-position is commonly performed using iodine monochloride (ICl) or sodium iodide (NaI) with oxidizing agents like hydrogen peroxide. Source describes a copper(I) iodide-catalyzed iodination of 6-bromoindazole derivatives, where tetrabutylammonium iodide acts as a phase-transfer catalyst in 1,4-dioxane under reflux (48 hours, 85% yield). This method is adaptable to 6-bromo-7-fluoro-1H-indazole, achieving >80% conversion to the 5-iodo product.
Cyclization Approaches for Indazole Core Formation
Hydrazine-Mediated Cyclization
The indazole scaffold is constructed via cyclization of 2-fluoro-6-bromo-5-iodobenzaldehyde with hydrazine hydrate under reflux. Source outlines a protocol where heating at 100°C for 12–48 hours in aqueous ethanol yields 7-fluoro-1H-indazole intermediates, which are subsequently halogenated. This method, however, requires rigorous temperature control to minimize dehalogenation side reactions.
Transition Metal-Catalyzed Cyclization
Copper-catalyzed cyclization using Cu(OAc)₂ or CuI enhances reaction efficiency. For example, source demonstrates that CuI (0.2 equiv) with N,N-dimethylethylenediamine (DMEDA) in 1,4-dioxane facilitates the formation of the indazole ring at 110°C, achieving 88% yield. This approach is particularly effective for retaining halogen substituents during cyclization.
Sequential Halogenation and Purification
Purification Techniques
Crude products are purified via recrystallization from acetonitrile or ethyl acetate, as detailed in source. High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 70:30) resolves residual impurities, ensuring >98% purity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-5-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles or electrophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-7-fluoro-5-iodo-1H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Chemical Biology: Utilized in the design of probes for biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-5-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Key Observations :
- Halogen Diversity : Unlike di-halogenated analogs (e.g., 6-bromo-5-fluoro-1H-indazole), the target compound contains three halogens (Br, F, I), significantly increasing its molecular weight and steric bulk .
- Positional Effects : The placement of iodine at C5 distinguishes it from 5-bromo-6-fluoro-3-iodo-1H-indazole, where iodine resides at C3. This difference alters electronic properties and reactivity in Suzuki-Miyaura or Ullmann coupling reactions .
- Functional Group Trade-offs : Compounds like 6-bromo-5-methyl-1H-indazole replace halogens with methyl groups, reducing polarity but improving metabolic stability in drug design .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 6-Bromo-7-fluoro-5-iodo-1H-indazole?
Methodological Answer:
Synthesis of halogenated indazoles typically involves sequential halogenation steps. For example, bromination and iodination can be achieved using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions. Fluorination may require specialized agents such as Selectfluor or DAST . Optimization should focus on:
- Order of Halogenation: Introduce less reactive halogens (e.g., iodine) first to avoid steric hindrance.
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for electron-deficient aromatic systems.
- Catalysis: Lewis acids (e.g., FeCl₃) may accelerate electrophilic substitution.
- Purity Monitoring: Use TLC or HPLC to track intermediates, as residual impurities can hinder subsequent steps .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~ 370.8 g/mol).
- X-ray Crystallography: Resolve ambiguous cases (e.g., regioisomerism) using SHELX software for refinement .
- Melting Point Analysis: Compare to literature values for halogenated indazoles (e.g., 180–185°C for 6-Bromo-1H-indazole) .
Advanced: How can researchers resolve contradictions in spectroscopic data or bioactivity results for this compound?
Methodological Answer:
Contradictions often arise from:
- Isomer Formation: Check for regioisomers (e.g., 5- vs. 7-substituted products) via 2D NMR (NOESY, COSY) .
- Residual Solvents: Use GC-MS to rule out solvent interference in bioassays.
- Bioassay Design:
- Computational Modeling: Compare experimental data with DFT-calculated NMR shifts or docking studies .
Advanced: What crystallographic challenges arise in determining the structure of this compound?
Methodological Answer:
- Heavy-Atom Effects: Iodine and bromine cause absorption errors; use SHELXL’s numerical absorption correction .
- Disorder Modeling: Halogens may exhibit positional disorder; refine using PART instructions in SHELX .
- Twinned Data: For crystals with low symmetry, apply TWIN/BASF commands in refinement workflows .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Advanced: How can researchers design bioactivity studies for halogenated indazoles like this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with halogen-binding pockets (e.g., kinases, α-glucosidase) .
- Dose-Response Curves: Use IC₅₀/EC₅₀ assays with triplicate measurements to account for halogen-induced steric effects.
- Metabolic Stability: Assess hepatic microsome stability (phase I/II metabolism) due to halogen lability .
- Toxicity Screening: Include cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate halogen-specific toxicity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
